5-(Tert-butyl)isoindolin-1-one
Overview
Description
5-(Tert-butyl)isoindolin-1-one is a heterocyclic compound characterized by an isoindoline nucleus with a tert-butyl group attached at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)isoindolin-1-one typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold, which can then be further modified to introduce the tert-butyl group at the 5-position . One commonly employed approach involves the lithiation of N-tert-butyl-N-benzylbenzamides followed by cyclization to form the isoindolinone ring system .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions to ensure high yields and purity. The use of palladium-catalyzed reactions and lithiation procedures are also common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide as an oxidant.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl group or the isoindoline nucleus.
Common Reagents and Conditions
Oxidation: Tetra-n-butylammonium iodide as a catalyst and tert-butyl hydroperoxide as an oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles can be used in lithiation reactions to introduce different substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield isoindolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents at the 5-position or other positions on the isoindoline nucleus .
Scientific Research Applications
5-(Tert-butyl)isoindolin-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Tert-butyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: A closely related compound with similar chemical reactivity and applications.
N-tert-butyl-N-benzylbenzamide: A precursor used in the synthesis of 5-(Tert-butyl)isoindolin-1-one.
Uniqueness
This compound is unique due to the presence of the tert-butyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other isoindolinone derivatives and can lead to different applications and properties .
Properties
IUPAC Name |
5-tert-butyl-2,3-dihydroisoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)9-4-5-10-8(6-9)7-13-11(10)14/h4-6H,7H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBHALKPLMZOAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)NC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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